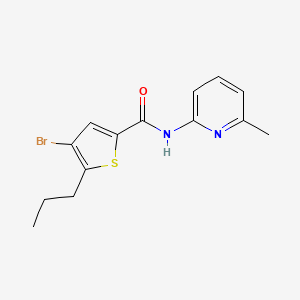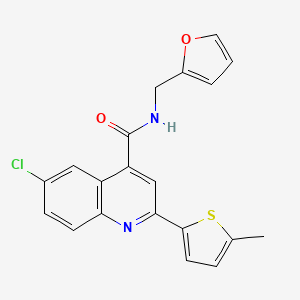![molecular formula C18H22N2O4S2 B4267891 1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4267891.png)
1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
Vue d'ensemble
Description
1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine, also known as DPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DPS belongs to the class of sulfonyl piperazine compounds and has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Mécanisme D'action
The mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has been found to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. 1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to decrease the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has also been shown to decrease the levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-1β (IL-1β).
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. 1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has also been shown to be non-toxic at low concentrations. However, 1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer in vivo. Additionally, the mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is not fully understood, which makes it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine. One area of research is to further elucidate the mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine. This could involve the use of various signaling pathway inhibitors to determine which pathways are involved in the effects of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine. Another area of research is to investigate the potential therapeutic properties of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine in animal models. This could involve the use of various cancer cell lines and animal models of inflammation and viral infections. Finally, the development of water-soluble derivatives of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine could improve its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is a sulfonyl piperazine compound that has gained significant attention in scientific research due to its potential therapeutic properties. 1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has been found to exhibit anti-inflammatory, antitumor, and antiviral effects. The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has been optimized by various researchers, and several methods have been reported in the literature. Although the mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is not fully understood, it is believed to involve the inhibition of various signaling pathways. 1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine, including further elucidation of its mechanism of action and investigation of its potential therapeutic properties in animal models.
Applications De Recherche Scientifique
1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has also been shown to have antitumor effects in various cancer cell lines, including breast, lung, and colon cancer. Additionally, 1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has been found to have antiviral effects against the hepatitis B virus.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-15-8-9-18(14-16(15)2)26(23,24)20-12-10-19(11-13-20)25(21,22)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBHGHKFVKLNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-cyano-5-methyl-4-(4-propylphenyl)-2-thienyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B4267810.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4267817.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4267822.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4267828.png)
![2-[(5-{3-[(2-bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4267842.png)
![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide](/img/structure/B4267854.png)


![2-[(5-{3-[(2-bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B4267875.png)
![methyl 6-(1,1-dimethylpropyl)-2-{[(4-ethoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4267888.png)

![2-(5-methyl-2-thienyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4267906.png)
![9-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4267907.png)
![9-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4267911.png)